Fenhexamid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in: dichloromethane 31, isopropanol 91, acetonitrile 15, toluene 5.7, n-hexane <0.1 (all in g/L, 20 °C)

Synonyms

Canonical SMILES

Fungicidal Mode of Action Studies

Understanding how Fenhexamid inhibits fungal growth is crucial for developing resistance management strategies. Research explores its mode of action at the cellular level. Studies suggest Fenhexamid disrupts fungal cell wall synthesis by inhibiting enzymes essential for building the cell wall structure (). This research helps scientists develop new fungicides with different modes of action, delaying the development of resistance in fungal populations.

Environmental Fate and Degradation Studies

Fenhexamid's environmental impact is a significant research focus. Scientists investigate its degradation pathways in soil, water, and plants (). This research helps assess potential risks to non-target organisms and the persistence of Fenhexamid in the environment. Understanding its degradation rate allows for informed decisions on application rates and potential environmental contamination.

Development of Analytical Methods

Accurate detection and quantification of Fenhexamid residues in food and environmental samples are essential for ensuring food safety and environmental monitoring. Research focuses on developing and validating analytical methods using techniques like High-Performance Liquid Chromatography (HPLC) () and Gas Chromatography-Mass Spectrometry (GC-MS). These methods allow researchers to track Fenhexamid residues and ensure compliance with regulatory limits.

Impact on Non-Target Organisms

The potential impact of Fenhexamid on beneficial insects and other non-target organisms is a growing research area. Studies investigate its toxicity towards pollinators, beneficial insects, and aquatic life (). This research helps assess potential risks to ecological balance and develop application strategies that minimize harm to beneficial organisms.

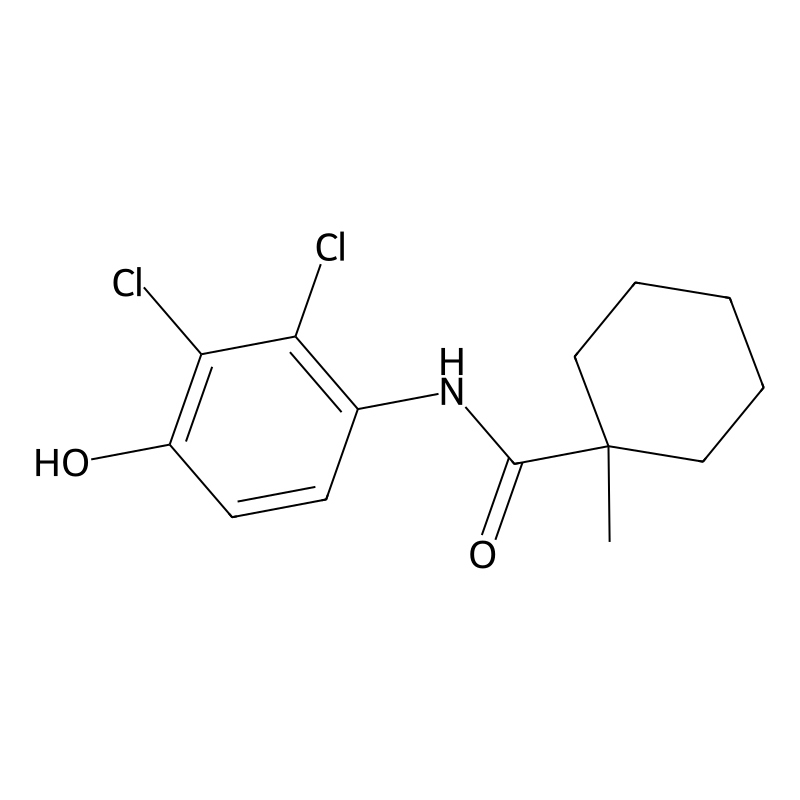

Fenhexamid is a hydroxyanilide fungicide primarily used in agriculture to protect various crops from fungal diseases. Its chemical formula is , and it has a molecular weight of 302.2 g/mol. Fenhexamid appears as a white powder with a melting point of approximately 153 °C and low solubility in water (20 mg/L at 20 °C) . The compound acts by inhibiting spore germination and mycelial growth, making it effective against a range of pathogens, particularly in fruit crops such as grapes and strawberries .

Fenhexamid acts as a protectant fungicide by inhibiting the enzyme 14α-demethylase, a critical step in the fungal biosynthesis of ergosterol, a vital component of fungal cell membranes [, ]. This disruption in ergosterol production weakens fungal cell walls, hindering fungal growth and spore germination [].

Fenhexamid is considered moderately toxic with an oral LD50 (lethal dose for 50% of test population) in rats exceeding 2000 mg/kg []. However, it may cause skin and eye irritation upon contact. Fenhexamid is classified as slightly hazardous to bees and other beneficial insects, making it suitable for Integrated Pest Management (IPM) programs [].

Fenhexamid undergoes several chemical transformations, including polymerization and binding to soil particles, which contribute to its low mobility and persistence in the environment. In aerobic terrestrial systems, it is rapidly degraded (DT50 < 1 day) through processes involving polymerization and mineralization . In aquatic environments, its degradation rate is slower (DT50 14-24 days), with significant partitioning to sediment .

Fenhexamid exhibits notable biological activity, particularly concerning its effects on cancer cell lines. Research indicates that fenhexamid can stimulate cell viability and promote growth via estrogen receptor-dependent pathways, influencing the cell cycle and apoptosis mechanisms . Furthermore, studies have shown that fenhexamid can induce changes in gene expression related to cancer progression .

Fenhexamid is widely utilized in agriculture as a fungicide for various horticultural crops. Its primary applications include:

- Grapes: Used to control Botrytis cinerea, especially in wine production.

- Strawberries: Protects against fungal infections during cultivation and storage.

- Other Fruits: Effective against a range of fungal pathogens affecting various fruit crops .

Interaction studies have explored fenhexamid's binding properties with biological molecules. For instance, research has demonstrated its interaction with bovine serum albumin, revealing insights into its biophysical characteristics and potential implications for toxicity . Additionally, studies have indicated that fenhexamid can influence the activity of other endocrine-disrupting compounds, highlighting its relevance in toxicological assessments .

Fenhexamid belongs to a class of fungicides known as hydroxyanilides. Here are some similar compounds along with a brief comparison:

| Compound | Chemical Structure | Mechanism of Action | Unique Features |

|---|---|---|---|

| Fenhexamid | C14H17Cl2NO2 | Inhibits spore germination | Low mobility; rapid degradation |

| Cyprodinil | C13H12ClN3O | Disrupts fungal cell wall synthesis | Broader spectrum; used against various fungi |

| Fludioxonil | C14H13ClFNO3 | Inhibits signal transduction in fungi | Unique mode of action targeting specific pathways |

| Iprodione | C13H13Cl2N | Inhibits DNA synthesis | Effective against a wide range of pathogens |

Fenhexamid is unique due to its low environmental persistence and specific action against certain fungal pathogens without affecting non-target organisms significantly .

Purity

Physical Description

Color/Form

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Flash Point

Heavy Atom Count

Density

LogP

log Kow = 3.51

Decomposition

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Use and Manufacturing

Mechanism of Action

Vapor Pressure

Pictograms

Environmental Hazard

Other CAS

Absorption Distribution and Excretion

At 10 hours, mean dermal absorption /in rats/ was 20% (low dose group). /From table/

The absorption, distribution, metabolism and excretion of [Phenyl-UL-(14)C] KBR 2738 /(pure Fenhexamid)/ in male and female Wistar rats was determined after a single oral low dose of 1 mg/kg, a single oral high dose of 100 mg/kg and 15 repeated low doses of 1 mg/kg/day. (14)C-KBR 2738 was rapidly absorbed from the gastrointestinal (GI) tract in all dose groups. After single and repeated administration of the low dose, the plasma concentration peaked within 5 to 10 minutes. After administration of the high dose, the maximum was detected 40 to 90 minutes post-dosing. The absorption of the test compound was shown to be almost complete in a bile-cannulation experiment, as more than 97% of the administered dose was absorbed from the GI tract 48 hours after intraduodenal administration. These results are indicative of a pronounced first pass effect and enterohepatic circulation. Tissue residues declined rapidly and after 48 hours the total radioactivity residue in the body, excluding the GI tract, was <0.3% of the administered dose in all dose groups. Liver and kidney were the organs with the highest concentrations of radioactivity in all dose groups. There was no evidence of bioaccumulation. Excretion was rapid and almost complete with feces as the major route of excretion. Approximately 62-81% of the recovered radioactivity was found in feces, and 15-36% in urine within 48 hours post-dosing. More than 90% of the recovered radioactivity was eliminated with bile in the bile cannulation experiment. Only 0.02% of the administered radioactivity was recovered in exhaled air. Radioactive residues in rat bodies (excluding GI tract) were significantly lower in females after a single high dose. There was significantly higher renal excretion for females in comparison with males after 15 repeated low doses. In both sexes renal excretion was significantly higher after a single low dose when compared with a single high dose.

In a 56-day bioavailability study, KBR 2738 (95.4% purity) was administered to 10/sex/dose SPF-bred Wistar rats in their diet (1% peanut oil excipient) at dose levels of 0, 1000, 5000, 10,000, 15,000 or 20,000 ppm (57.5, 284.7, 575.7, 943.8, and 1217.1 mg/kg/day for males and 78.0, 407.1, 896.5, 1492.5 and 1896.7 mg/kg for females) for 56 days. The purpose of this study was to determine whether or not there was saturation of intestinal absorption of KBR 2738 when given in the diet at concentrations of 10,000 to 20,000 ppm. Therefore, KBR 2738 levels were determined in plasma and urine samples after a treatment period of 3 or 4 weeks, when steady state conditions were expected. Results showed that plasma samples taken from 20,000 ppm rats had KBR 2738 levels below the limit of detection. Urine samples showed measurable excretion of conjugated KBR 2738 indicating intestinal absorption in the dose range examined. Males had a maximum excretion rate at 15,000 ppm indicating a saturation of intestinal absorption between 15,000 and 20,000 ppm. Urine excretion in females was somewhat lower than in males, at concentrations of 10,000 ppm and above. The highest value was determined at 20,000 ppm suggesting that saturation in intestinal absorption was not achieved with this dose level in females.

Metabolism Metabolites

Metabolite characterization studies /in rats/ showed that the main component detected in excreta was the unchanged parent compound which accounted for 62-75% of the dose independent of the dosing regime and sex. Metabolite 1, the glucuronic acid conjugate of the parent compound, ranged from 4 to 23% of the dose. Metabolite fractions 2 and 3 accounted for up to 3 and 7% of the dose, respectively. The proposed major pathway for biotransformation is via conjugation of the aromatic hydroxyl group with glucuronic acid. Prior to fecal excretion, hydrolysis in the intestine converts the conjugate back to the parent compound giving rise to enterohepatic circulation. This demonstrates that, although the main residues in the feces are due to unchanged parent compound, the absorption rate is close to 100% of the given dose. Furthermore, hydroxylation took place in the positions 2, 3 and 4 of the cyclohexyl ring followed by formation of glucuronic acid and sulfate conjugates of these hydroxylated metabolites. Identification of radioactive residues ranged from 88 to 99% and was independent of dose and sex.

Wikipedia

Use Classification

Fungicides

Environmental transformation -> Pesticides (parent, predecessor)

Pharmaceuticals

Methods of Manufacturing

Preparation: B.W. Kruger et al., European Patent Office patent 339418; eidem, United States of America patent 5059623 (1989, 1991 both to Bayer)

General Manufacturing Information

Analytic Laboratory Methods

Storage Conditions

Interactions

Stability Shelf Life

Stable to hydrolysis for 30 days at pH 5, 7, 9 (25 °C).

Stable at room temperature for 52 weeks.

Dates

2: Teng Y, Manavalan TT, Hu C, Medjakovic S, Jungbauer A, Klinge CM. Endocrine disruptors fludioxonil and fenhexamid stimulate miR-21 expression in breast cancer cells. Toxicol Sci. 2013 Jan;131(1):71-83. doi: 10.1093/toxsci/kfs290. Epub 2012 Oct 10. PubMed PMID: 23052036; PubMed Central PMCID: PMC3537134.

3: Debieu D, Bach J, Montesinos E, Fillinger S, Leroux P. Role of sterol 3-ketoreductase sensitivity in susceptibility to the fungicide fenhexamid in Botrytis cinerea and other phytopathogenic fungi. Pest Manag Sci. 2013 May;69(5):642-51. doi: 10.1002/ps.3418. Epub 2012 Nov 9. PubMed PMID: 23139232.

4: Mofeed J, Mosleh YY. Toxic responses and antioxidative enzymes activity of Scenedesmus obliquus exposed to fenhexamid and atrazine, alone and in mixture. Ecotoxicol Environ Saf. 2013 Sep;95:234-40. doi: 10.1016/j.ecoenv.2013.05.023. Epub 2013 Jun 22. PubMed PMID: 23796667.

5: Nagel DA, Hill EJ, O'Neil J, Mireur A, Coleman MD. The effects of the fungicides fenhexamid and myclobutanil on SH-SY5Y and U-251 MG human cell lines. Environ Toxicol Pharmacol. 2014 Nov;38(3):968-76. doi: 10.1016/j.etap.2014.09.005. Epub 2014 Sep 16. PubMed PMID: 25461557.

6: Lénárt J, Bujna E, Kovács B, Békefi E, Száraz L, Dernovics M. Metabolomic approach assisted high resolution LC-ESI-MS based identification of a xenobiotic derivative of fenhexamid produced by Lactobacillus casei. J Agric Food Chem. 2013 Sep 18;61(37):8969-75. doi: 10.1021/jf4022493. Epub 2013 Sep 6. PubMed PMID: 23971653.

7: Cardenas-Flores A, Cranenbrouck S, Draye X, Guillet A, Govaerts B, Declerck S. The sterol biosynthesis inhibitor molecule fenhexamid impacts the vegetative compatibility of Glomus clarum. Mycorrhiza. 2011 Jul;21(5):443-449. doi: 10.1007/s00572-011-0385-z. Epub 2011 May 7. PubMed PMID: 21553021.

8: Yin D, Wu S, Liu N, Yin Y, Ma Z. The natural fenhexamid-resistant grey mould populations from strawberry in Zhejiang Province are dominated by Botrytis cinerea group S. Pest Manag Sci. 2016 Aug;72(8):1540-8. doi: 10.1002/ps.4183. Epub 2015 Dec 18. PubMed PMID: 26537826.

9: Angioni A, Porcu L, Dedola F. Determination of famoxadone, fenamidone, fenhexamid and iprodione residues in greenhouse tomatoes. Pest Manag Sci. 2012 Apr;68(4):543-7. doi: 10.1002/ps.2287. Epub 2011 Nov 18. PubMed PMID: 22102420.

10: Billard A, Fillinger S, Leroux P, Lachaise H, Beffa R, Debieu D. Strong resistance to the fungicide fenhexamid entails a fitness cost in Botrytis cinerea, as shown by comparisons of isogenic strains. Pest Manag Sci. 2012 May;68(5):684-91. doi: 10.1002/ps.2312. Epub 2011 Nov 2. PubMed PMID: 22045588.

11: Maheswari MA, Lamshöft M, Sukul P, Spiteller P, Zühlke S, Spiteller M. Photochemical analysis of 14C-fenhexamid in aqueous solution and structural elucidation of a new metabolite. Chemosphere. 2010 Nov;81(7):844-52. doi: 10.1016/j.chemosphere.2010.08.013. PubMed PMID: 20804999.

12: Fillinger S, Leroux P, Auclair C, Barreau C, Al Hajj C, Debieu D. Genetic analysis of fenhexamid-resistant field isolates of the phytopathogenic fungus Botrytis cinerea. Antimicrob Agents Chemother. 2008 Nov;52(11):3933-40. doi: 10.1128/AAC.00615-08. Epub 2008 Sep 8. PubMed PMID: 18779358; PubMed Central PMCID: PMC2573126.

13: Zocco D, Van Aarle IM, Oger E, Lanfranco L, Declerck S. Fenpropimorph and fenhexamid impact phosphorus translocation by arbuscular mycorrhizal fungi. Mycorrhiza. 2011 Jul;21(5):363-374. doi: 10.1007/s00572-010-0344-0. Epub 2010 Nov 18. PubMed PMID: 21085999.

14: Christensen HB, Granby K, Rabølle M. Processing factors and variability of pyrimethanil, fenhexamid and tolylfluanid in strawberries. Food Addit Contam. 2003 Aug;20(8):728-41. PubMed PMID: 13129790.

15: Campagnac E, Lounès-Hadj Sahraoui A, Debiane D, Fontaine J, Laruelle F, Garçon G, Verdin A, Durand R, Shirali P, Grandmougin-Ferjani A. Arbuscular mycorrhiza partially protect chicory roots against oxidative stress induced by two fungicides, fenpropimorph and fenhexamid. Mycorrhiza. 2010 Mar;20(3):167-78. doi: 10.1007/s00572-009-0267-9. Epub 2009 Sep 16. PubMed PMID: 19756779.

16: Mercader JV, Abad-Fuentes A. Monoclonal antibody generation and direct competitive enzyme-linked immunosorbent assay evaluation for the analysis of the fungicide fenhexamid in must and wine. J Agric Food Chem. 2009 Jun 24;57(12):5129-35. doi: 10.1021/jf900867u. PubMed PMID: 19530708.

17: Baglieri A, Borzí D, Abbate C, Négre M, Gennari M. Removal of fenhexamid and pyrimethanil from aqueous solutions by clays and organoclays. J Environ Sci Health B. 2009 Mar;44(3):220-5. doi: 10.1080/03601230902728153. PubMed PMID: 19280474.

18: Hem L, Choi JH, Park JH, Mamun MI, Cho SK, Abd El-Aty AM, Shim JH. Residual pattern of fenhexamid on pepper fruits grown under greenhouse conditions using HPLC and confirmation via tandem mass spectrometry. Food Chem. 2011 Jun 15;126(4):1533-8. doi: 10.1016/j.foodchem.2010.11.147. Epub 2010 Dec 9. PubMed PMID: 25213923.

19: Angioni A, Schirra M, Garau VL, Melis M, Tuberoso CI, Cabras P. Residues of azoxystrobin, fenhexamid and pyrimethanil in strawberry following field treatments and the effect of domestic washing. Food Addit Contam. 2004 Nov;21(11):1065-70. PubMed PMID: 15764335.

20: Lambropoulou DA, Konstantinou IK, Albanis TA, Fernández-Alba AR. Photocatalytic degradation of the fungicide Fenhexamid in aqueous TiO(2) suspensions: identification of intermediates products and reaction pathways. Chemosphere. 2011 Apr;83(3):367-78. doi: 10.1016/j.chemosphere.2010.12.006. Epub 2010 Dec 30. PubMed PMID: 21194726.